molecular formula C19H22N3O7P B11385017 Diethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11385017
M. Wt: 435.4 g/mol
InChI Key: DZBKDJZIRBWHGJ-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a furan ring, an oxazole ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common method involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the furan and nitrophenyl groups. The phosphonate group is then introduced through a phosphorylation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. The purification of the final product might involve techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the furan and oxazole rings, as well as the nitrophenyl and phosphonate groups, allows for multiple interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furanones and furfuryl alcohol.

    Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazolidinones.

    Phosphonate Derivatives: Compounds containing the phosphonate group, such as glyphosate and bisphosphonates.

Uniqueness

DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H22N3O7P

Molecular Weight

435.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-(furan-2-ylmethyl)-2-[(4-nitrophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C19H22N3O7P/c1-3-27-30(25,28-4-2)19-18(20-13-16-6-5-11-26-16)29-17(21-19)12-14-7-9-15(10-8-14)22(23)24/h5-11,20H,3-4,12-13H2,1-2H3

InChI Key

DZBKDJZIRBWHGJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)OCC

Origin of Product

United States

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